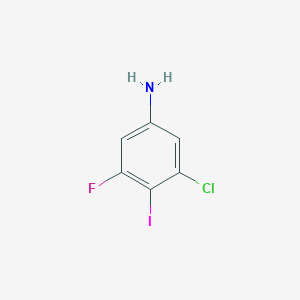

3-Chloro-5-fluoro-4-iodoaniline

Description

Contextual Significance of Halogenated Anilines in Contemporary Organic Synthesis

Halogenated anilines are a class of organic compounds that have become indispensable in the field of contemporary organic synthesis. These molecules, which feature an aniline (B41778) core substituted with one or more halogen atoms, serve as versatile building blocks for the construction of more complex molecular architectures. Their importance stems from the unique reactivity imparted by the halogen substituents, which can be strategically manipulated in a variety of chemical transformations.

Aryl halides, including halogenated anilines, are crucial starting materials for a wide array of synthetic methods, most notably in cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The presence of halogens on the aniline ring also influences the electronic properties of the molecule, affecting its reactivity and providing a handle for further functionalization. ossila.comchemrxiv.org

The regioselective synthesis of halogenated anilines has been a significant area of research, as the precise placement of halogen atoms is critical for their intended application. nih.gov Traditional methods of halogenation can sometimes lack selectivity, especially with electron-rich aromatic systems like anilines. nih.gov Consequently, the development of novel and efficient synthetic routes to access specific isomers of halogenated anilines remains an active area of investigation. nih.govnih.gov Furthermore, some halogenated anilines have been identified as naturally occurring products, highlighting their relevance in both biological and synthetic contexts. rsc.org

Position of 3-Chloro-5-fluoro-4-iodoaniline within Advanced Chemical Research

Within the broader class of halogenated anilines, this compound occupies a specific and important niche in advanced chemical research. Its trifunctionalized aromatic ring, featuring three different halogen atoms (chlorine, fluorine, and iodine), presents a unique platform for complex and selective chemical synthesis. The distinct electronic and steric properties of each halogen allow for a high degree of control in sequential reactions, making it a valuable intermediate for the synthesis of highly substituted and intricate molecules.

The presence of the iodine atom is particularly significant, as it is the most reactive of the common halogens in many cross-coupling reactions. This allows for selective functionalization at the 4-position of the aniline ring, while the less reactive chlorine and fluorine atoms remain intact for subsequent transformations. This differential reactivity is a key feature that makes this compound a powerful tool for medicinal chemists and materials scientists.

Fundamental Structural Considerations and Research Relevance of this compound

The specific arrangement of the substituents on the aniline ring of this compound is central to its research relevance. The aniline moiety itself is a key structural motif in many biologically active compounds. The addition of the three different halogens provides a unique combination of lipophilicity, polarity, and metabolic stability, which can be fine-tuned in the design of new drug candidates.

The table below summarizes some of the key structural and physical properties of this compound and related compounds, providing a basis for understanding its chemical behavior.

| Property | This compound | 3-Chloro-5-iodoaniline nih.gov | 3-Chloro-4-iodoaniline (B146847) biosynth.comsigmaaldrich.com | 3-Chloro-4-fluoroaniline (B193440) sigmaaldrich.comnih.gov |

| Molecular Formula | C6H4ClFIN | C6H5ClIN | C6H5ClIN | C6H5ClFN |

| Molecular Weight | 271.46 g/mol | 253.47 g/mol | 253.47 g/mol | 145.56 g/mol |

| CAS Number | Not available | 83171-49-7 | 135050-44-1 | 367-21-5 |

| Melting Point | Not available | Not available | 65-70 °C | 42-44 °C |

| Boiling Point | Not available | Not available | Not available | 227-228 °C |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQZNEBGWMDDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Iodoaniline

Precursor-Based Synthetic Routes

The synthesis of 3-Chloro-5-fluoro-4-iodoaniline predominantly relies on the strategic modification of a key precursor, 3-chloro-5-fluoroaniline (B1302006). This starting material provides the foundational chloro-fluoro-aniline scaffold, onto which the iodine substituent is introduced.

Iodination of 3-Chloro-5-fluoroaniline as a Key Precursor

The direct iodination of 3-chloro-5-fluoroaniline stands out as a principal and widely utilized method for the synthesis of the target compound. ossila.com This process involves an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the aniline (B41778) ring. The presence of the activating amino group and the deactivating, meta-directing halogen substituents (chlorine and fluorine) significantly influences the regioselectivity of this reaction.

The control of regioselectivity is a critical aspect of the iodination of 3-chloro-5-fluoroaniline. The amino group is a powerful ortho-, para-director, while the chlorine and fluorine atoms are ortho-, para-directing but deactivating. In the case of 3-chloro-5-fluoroaniline, the position para to the amino group is already occupied by a fluorine atom. Therefore, the incoming electrophile (iodine) is directed to the positions ortho to the amino group, which are positions 2, 4, and 6. The position between the two halogen atoms (position 4) is sterically hindered and electronically deactivated. The most favorable position for iodination is the one activated by the amino group and situated between the amino group and a halogen.

Research has demonstrated that the iodination of anilines can be highly regioselective. uky.edunih.govnih.gov For instance, in the iodination of 3,5-dichloroaniline, a structural analog, the use of certain reagents like Ag2SO4/I2 has shown to yield the para-iodinated product with good conversion and reasonable yield. uky.edu This suggests that careful selection of the iodinating agent and reaction conditions can effectively control the position of iodination. In the context of 3-chloro-5-fluoroaniline, the primary product of iodination is expected to be this compound, where the iodine is introduced at the position ortho to the amino group and between the fluorine and chlorine atoms.

The efficiency and yield of the iodination of 3-chloro-5-fluoroaniline are highly dependent on the reaction conditions and the solvent system employed. Various iodinating agents can be used, including iodine monochloride (ICl), N-iodosuccinimide (NIS), and elemental iodine in the presence of an oxidizing agent. commonorganicchemistry.com

Common solvents for such reactions include acetic acid and dichloromethane. researchgate.net Acetic acid can facilitate the reaction by protonating the iodinating agent, thereby increasing its electrophilicity. Dichloromethane is a non-polar aprotic solvent that is often used for reactions involving sensitive reagents. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thus affecting the reaction rate and outcome.

Optimization of parameters such as temperature, reaction time, and the stoichiometry of the reagents is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, such as di-iodinated compounds. uky.edu

Table 1: Comparison of Iodination Conditions for Substituted Anilines

| Iodinating System | Substrate | Solvent | Key Observation | Reference |

| Ag2SO4/I2 | 3,5-Dichloroaniline | Acetonitrile | Good conversion (87%) and reasonable yield (66%) of the para-iodinated product. | uky.edu |

| I2/HIO3/H2SO4 | Deactivated Arenes | Sulfuric Acid | Successful for highly deactivated arenes. | wikipedia.org |

| NIS/TFA (cat.) | Methoxy/Methyl-substituted Aromatics | Not specified | Excellent yields under mild conditions. | organic-chemistry.org |

| ICl | Aniline Derivatives | Acetic Acid | Common method for electrophilic iodination. |

This table is for illustrative purposes and shows general trends in aniline iodination. Specific conditions for 3-chloro-5-fluoroaniline may vary.

The iodination of 3-chloro-5-fluoroaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.orgchemedx.org The key steps of this mechanism are:

Generation of the Electrophile: The iodinating agent, whether it's I2 activated by an oxidizing agent or a pre-formed electrophilic iodine species like I+, is generated in situ. wikipedia.org

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of the aniline attacks the electrophilic iodine species. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and the nitrogen atom of the amino group.

Deprotonation: A base, which can be the solvent or the counter-ion of the iodinating reagent, removes a proton from the carbon atom to which the iodine has attached. This step restores the aromaticity of the ring, yielding the final iodinated product.

Multi-Step Halogenation and Subsequent Amination Approaches

An alternative, though less direct, synthetic strategy involves the construction of the this compound molecule through a series of halogenation and amination steps. This approach typically starts with a simpler aromatic precursor and sequentially introduces the required substituents.

A plausible multi-step synthesis could commence with a dihalobenzene and introduce the remaining functional groups in a stepwise manner. For instance, one could start with a chloro-fluorobenzene and introduce the iodo and amino groups. However, controlling the regiochemistry of these subsequent reactions can be challenging.

A more controlled approach might involve starting with a precursor where the positions of the halogens are already defined, followed by the introduction of the amino group. For example, a synthetic route could potentially involve the nitration of a pre-halogenated benzene (B151609) derivative, followed by the reduction of the nitro group to an amine. However, the direct iodination of 3-chloro-5-fluoroaniline is generally a more convergent and efficient strategy.

Strategic Introduction of Amino Functionality

The introduction of an amino group onto a polysubstituted benzene ring, particularly one bearing multiple halogen atoms, requires a strategic approach to ensure correct regiochemistry. The most common and reliable method is not direct amination, but rather the reduction of a nitro group precursor. researchgate.netresearchgate.net This multi-step process offers superior control over the final product's constitution.

The synthesis typically begins with a precursor already containing the desired chloro and fluoro substituents. The key steps are:

Nitration: A nitro group (-NO₂) is introduced onto the aromatic ring. The position of this new group is directed by the existing substituents.

Reduction: The nitro group is then reduced to a primary amine (-NH₂).

This nitration-reduction sequence is a cornerstone of aniline synthesis because it circumvents the formation of regioisomeric mixtures that can occur with direct amination methods. researchgate.net For instance, a synthetic route for similarly substituted compounds, 3-amino-5-halo-2-iodobenzoates, successfully employed the strategy of introducing a nitro group and subsequently reducing it to form the desired amino functionality. researchgate.net This approach is highly practical and has been demonstrated on significant scales, yielding the target compounds in good yields. researchgate.net

Advanced Synthetic Protocols and Process Optimization

Optimizing the synthesis of complex molecules like this compound involves developing protocols that are both high-yielding and highly selective, thereby minimizing the formation of unwanted by-products.

Methodologies for Minimizing Regioisomeric By-product Formation

The primary challenge in the synthesis of polysubstituted arenes is controlling the position of each functional group to avoid the creation of regioisomers, which are often difficult to separate. researchgate.net Direct amination of arene C-H bonds frequently leads to a mixture of products. researchgate.net

To achieve the specific substitution pattern of this compound, a regioselective synthesis is employed. This strategy relies on a carefully planned sequence of reactions where the directing effects of the substituents on the aromatic ring are leveraged to control the position of incoming groups. A common approach involves:

Starting with a simpler, commercially available aniline or phenol (B47542) derivative.

Sequentially introducing the halogen and nitro groups in an order that ensures the desired 1,3,4,5-substitution pattern.

The established presence of groups on the ring dictates the position of the next substitution, thus preventing the formation of other isomers.

Modern methods, such as site-directed C-C amination, have been developed to address the long-standing challenge of regioselectivity in aniline synthesis, further highlighting the importance of avoiding direct amination routes that produce mixed isomers. researchgate.net

High-Yielding and Selective Synthesis Techniques

High yields and selectivity are paramount for both economic viability and purity of the final product. For the conversion of the nitro-intermediate to the final aniline, catalytic hydrogenation is a preferred industrial method. This technique is known for its high efficiency, selectivity, and cleaner reaction profiles compared to older methods like metal-acid reductions.

A patented method for the synthesis of a related compound, 3-chloro-4-fluoroaniline (B193440), from 3-chloro-4-fluoronitrobenzene (B104753) using a 1% Pt/C catalyst in a hydrogen atmosphere demonstrates the efficacy of this approach. google.com This process achieves a yield of over 94% and a purity of over 99.5%, highlighting its suitability for large-scale production due to high conversion rates and the absence of organic solvents. google.com Similarly, the synthesis of 3-chloro-5-iodo-aniline via hydrogenation of 4-bromo-3-chloro-5-iodoaniline using a ruthenium-on-charcoal catalyst resulted in a 90% yield. prepchem.com These examples underscore that catalytic hydrogenation of the corresponding nitro-precursor is a robust and high-yielding technique applicable to the synthesis of this compound.

Purification Techniques for Academic and Industrial Scale Production

The purification of the final compound is a critical step to ensure it meets the stringent purity requirements for its intended applications. The choice of method depends on the scale of production and the nature of the impurities.

Recrystallization as a Purification Strategy

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds, making it highly suitable for both academic and industrial-scale production. The process relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The general procedure involves:

Solvent Selection: Choosing an appropriate solvent in which the this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Filtration: The hot solution is filtered to remove any insoluble impurities.

Crystallization: The filtrate is allowed to cool slowly and undisturbed. As the solubility decreases, the pure compound crystallizes out of the solution, leaving the more soluble impurities behind in the solvent.

Isolation: The pure crystals are collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

While specific solvent systems for this compound are not detailed in the provided literature, suitable solvents can be selected based on the polarity of similarly substituted anilines. A table of common solvents used for the recrystallization of anilines is provided below.

| Solvent | Polarity | Comments |

| Ethanol/Water | Polar | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy (cloud point), then it is reheated to clarify and cooled. |

| Toluene | Nonpolar | Good for nonpolar impurities; the polarity of the aniline allows for differential solubility. |

| Heptane/Ethyl Acetate | Nonpolar/Polar | A mixed system where the ratio can be adjusted to achieve ideal solubility characteristics. |

| Isopropanol | Polar | Often a good single-solvent choice for moderately polar compounds. |

Considerations for Industrial-Scale Production and Process Efficiency

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough evaluation of process efficiency, economic viability, and scalability. While specific industrial synthesis protocols for this exact molecule are not extensively published, valuable insights can be drawn from the manufacturing processes of structurally similar halogenated anilines. Key considerations revolve around optimizing reaction conditions, minimizing waste, ensuring high purity, and implementing cost-effective methodologies suitable for large-scale operations.

Purification of the final product is another critical aspect of industrial-scale production. The required purity of this compound will depend on its intended application, for instance as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Industrial purification methods such as crystallization, distillation, and chromatography must be optimized for efficiency and cost-effectiveness. The choice of solvent for crystallization, for example, can significantly impact yield and purity. In the synthesis of p-iodoaniline, gasoline is used as a solvent for purification, highlighting the need for selecting appropriate and economically viable solvents. orgsyn.org

Below are data tables summarizing key parameters and findings from the synthesis of related compounds, which can inform the industrial-scale production of this compound.

Table 1: Industrial Synthesis Parameters for 3-Chloro-4-fluoroaniline

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 3-Chloro-4-fluoronitrobenzene | google.com |

| Catalyst | 1% Pt/C | google.com |

| Reaction Temperature | 50-100 °C | google.com |

| Hydrogen Pressure | 0.1-5 MPa | google.com |

| Solvent | None (Solvent-free) | google.com |

| Purity | > 99.5% | google.com |

| Yield | > 94% | google.com |

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amines

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Process Control | Less precise, potential for hotspots | Excellent control over temperature and pressure | rsc.org |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to smaller reaction volumes | rsc.orgnih.gov |

| Efficiency | Can be lower due to side reactions and workup | Often higher yields and selectivity | rsc.org |

| Scalability | Can be challenging | Generally easier to scale up by running longer or in parallel | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Fluoro 4 Iodoaniline

Analysis of Reactive Sites and Functional Group Dynamics

The primary reactive sites on the molecule are:

The Amino Group : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo reactions such as diazotization, acylation, and alkylation.

The Aromatic Ring : The positions ortho and para to the amino group (positions 2, 4, and 6) are activated towards electrophilic substitution, but this is tempered by the deactivating nature of the halogens. Conversely, the electron-withdrawing properties of the halogens make the ring susceptible to nucleophilic aromatic substitution.

The Halogen Atoms : The carbon-halogen bonds are potential sites for nucleophilic substitution and are key reaction points in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest and most polarizable, making the iodine atom the most likely leaving group in such reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for highly halogenated and electron-deficient aromatic compounds. This reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Influence of Halogen Substituents on Ring Electrophilicity and Directivity

The presence of three halogen atoms on the aniline (B41778) ring significantly enhances its electrophilicity, making it a suitable substrate for SNAr reactions. The electron-withdrawing inductive effect of the halogens (F > Cl > I) makes the aromatic ring more electron-poor and thus more susceptible to attack by nucleophiles.

The directivity of nucleophilic attack is influenced by the position of the halogens. In SNAr reactions, the leaving group ability of the halogens is typically in the order I > Br > Cl > F. Therefore, the iodine atom at the 4-position is the most probable site for nucleophilic substitution. The fluorine atom, despite being the most electronegative, forms a very strong carbon-fluorine bond, making it the poorest leaving group among the halogens in this context.

Catalytic Systems in Nucleophilic Substitution

While many SNAr reactions can proceed without a catalyst, particularly with strong nucleophiles, catalytic systems can be employed to enhance reaction rates and yields. Base catalysis is a common feature in SNAr reactions involving amine nucleophiles. researchgate.net The base can deprotonate the nucleophile, increasing its nucleophilicity, or assist in the removal of a proton from the Meisenheimer complex in the rate-determining step.

In some instances, transition metal catalysts, such as palladium or copper complexes, can facilitate nucleophilic substitution reactions, although they are more commonly associated with cross-coupling reactions.

Reaction Kinetics and Solvent Effects on Substitution

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. nih.gov However, the observed kinetics can be more complex, especially when base catalysis is involved. researchgate.net

The choice of solvent plays a crucial role in the rate of SNAr reactions. nih.gov Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are generally preferred as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. nih.govrsc.org The rate constant of the reaction is influenced by solvent properties such as polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β). nih.gov For instance, an increase in the solvent's hydrogen-bond donating ability can stabilize the negatively charged Meisenheimer intermediate, potentially altering the reaction rate. nih.govresearchgate.net

Table 1: General Solvent Effects on SNAr Reactions

| Solvent Type | General Effect on SNAr Rate | Examples |

| Polar Aprotic | Generally accelerates the reaction | DMSO, DMF, Acetonitrile |

| Polar Protic | Can slow down the reaction by solvating the nucleophile | Water, Methanol, Ethanol |

| Nonpolar | Reactions are typically very slow | Toluene, Hexane |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Chloro-5-fluoro-4-iodoaniline, with its multiple halogen substituents, is a versatile substrate for such transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is instrumental in the synthesis of biaryls, styrenes, and polyenes. libretexts.org

In the case of this compound, the different halogen atoms exhibit varying reactivity in the Suzuki-Miyaura coupling. The general order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl >> F. nih.gov This selectivity allows for sequential cross-coupling reactions.

The C-I bond is the most reactive site for Suzuki-Miyaura coupling due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. Therefore, reacting this compound with a boronic acid in the presence of a palladium catalyst and a base would selectively replace the iodine atom.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | To facilitate the catalytic cycle |

| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium fluoride (B91410) (CsF) | To activate the organoboron species |

| Solvent | Toluene, Dioxane, Water, Ethanol | To dissolve reactants and facilitate the reaction |

This regioselectivity makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.

Utility in Sonogashira and Buchwald-Hartwig Amination Reactions (inferred from related iodoanilines)

The presence of an iodine atom on the aromatic ring of this compound suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig amination reactions. While specific studies on this exact molecule may be limited, the reactivity can be inferred from the well-established chemistry of other iodoanilines. The carbon-iodine bond is the most reactive among carbon-halogen bonds in these catalytic cycles, readily undergoing oxidative addition to a palladium(0) complex. uvic.ca

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool in the synthesis of complex organic molecules. csbsju.edu Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. acs.org The reactivity of the aryl iodide in this compound makes it a suitable candidate for these transformations, enabling the introduction of alkynyl or amino moieties at the 4-position of the aniline ring. The chloro and fluoro substituents can influence the electronic properties of the aromatic ring and, consequently, the reaction kinetics and yields. nih.gov

Mechanistic Pathways of Palladium-Mediated Coupling (e.g., oxidative addition)

The key initial step in palladium-catalyzed cross-coupling reactions involving aryl halides like this compound is the oxidative addition of the carbon-iodine bond to a low-valent palladium(0) species. uvic.cachemrxiv.org This process involves the insertion of the palladium atom into the C-I bond, leading to the formation of a square planar palladium(II) intermediate. csbsju.edu The generally accepted mechanism for aryl iodides is a three-centered concerted pathway.

The catalytic cycle can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form an Ar-Pd(II)-I intermediate. researchgate.net

Transmetalation (for Suzuki and Stille coupling) or Base-promoted Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): A second nucleophilic component is introduced to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. csbsju.edu

The choice of ligands on the palladium catalyst is crucial and can significantly impact the efficiency and selectivity of the reaction. uvic.caacs.org For iodoanilines, various phosphine-based ligands are commonly employed to stabilize the palladium intermediates and facilitate the catalytic cycle. acs.org The rate of oxidative addition generally follows the trend Ar-I > Ar-Br > Ar-Cl > Ar-F, highlighting the high reactivity of the iodo-substituted position in this compound. uvic.ca

Reductive Amination Chemistry

Reductive amination is a versatile method for the synthesis of more substituted amines from primary or secondary amines and carbonyl compounds. wikipedia.orgacsgcipr.org In the context of this compound, the primary amino group can act as a nucleophile, reacting with an aldehyde or a ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com

This one-pot reaction is often favored for its efficiency and atom economy. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using supported metal catalysts is also a common method for the reduction step. acsgcipr.org The application of reductive amination to this compound allows for the straightforward introduction of a wide range of alkyl or arylalkyl substituents onto the nitrogen atom, further functionalizing this versatile building block. rsc.org

Oxidation and Reduction Transformations of the Aniline Moiety

The aniline moiety in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: The oxidation of anilines can yield a range of products depending on the oxidant and reaction conditions. openaccessjournals.com Strong oxidizing agents can convert the amino group into a nitro group. openaccessjournals.comyoutube.com Milder oxidation can lead to the formation of nitroso compounds, and in some cases, dimerization to form azo compounds can occur. acs.org The oxidation of anilines can proceed through a one-electron pathway to form a radical cation, which can then undergo further reactions. acs.orgrsc.org The one-electron oxidation potential of anilines is influenced by the substituents on the aromatic ring. umn.edu

Reduction: While the aniline moiety is already in a reduced state, the aromatic ring itself can be reduced under certain conditions, although this is generally a difficult transformation. More relevant is the reduction of nitroarenes to anilines, which is a common synthetic route to compounds like this compound. youtube.com This transformation can be achieved using various reducing agents, including metal catalysts with hydrogen gas or transfer hydrogenation reagents.

Formation of Functionalized Derivatives through Amidation Reactions

The primary amino group of this compound readily undergoes acylation with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding amides. This amidation reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide array of functional groups.

The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The resulting amide bond is generally stable, and this transformation is often used to protect the amino group or to introduce specific functionalities for further synthetic manipulations or to impart desired biological activity. For instance, a patent describes the reaction of a related bromo-chloro-iodoaniline with an acid chloride to form an amide, which is then used in further synthetic steps.

Intermolecular Interactions and Supramolecular Assembly in Solid-State Structures

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) hydrogen bonds. These interactions are often a dominant force in determining the crystal packing. acs.org

Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen. acs.org Halogen bonding is a directional interaction that can play a significant role in crystal engineering. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com

The interplay of these various intermolecular forces leads to the formation of specific three-dimensional supramolecular architectures. rsc.org The study of these solid-state structures provides valuable insights into the physical properties of the compound and can inform the design of new materials with desired properties. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Chloro 5 Fluoro 4 Iodoaniline

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is employed to confirm the structural integrity and molecular identity of 3-Chloro-5-fluoro-4-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: In the proton NMR spectrum of a related compound, 3-chloro-4-fluoroaniline (B193440), the aromatic protons appear as a multiplet in the range of δ 7.04–6.79 ppm. rsc.org For this compound, the protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent halogen substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached halogens.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atom in this compound would provide valuable information about its local electronic environment. Studies on similar compounds, such as 3-chloro-4-fluoroaniline, have utilized ¹⁹F NMR to investigate their metabolic fate. shu.ac.uk

A detailed analysis of the chemical shifts and coupling constants in these NMR spectra allows for the unambiguous assignment of each proton, carbon, and fluorine atom within the molecule, thereby confirming its substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Compound, 3-Chloro-5-fluoro-4-iodopyridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.2–8.5 (d) | - |

| H6 | 8.2–8.5 (d) | - |

| C2 | - | 150–155 |

| C3 | - | 130–135 |

| C4 | - | 95–100 |

| C5 | - | 155–160 (d) |

| C6 | - | 145–150 |

Data based on predictions for a structurally similar pyridine (B92270) derivative. The 'd' denotes a doublet splitting pattern.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Analysis of Functional Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides insights into the functional groups and vibrational modes of a molecule. bohrium.combiointerfaceresearch.com

FT-IR Spectroscopy: The FT-IR spectrum of halogenated anilines reveals characteristic absorption bands. For instance, the C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹. researchgate.net In a study of 2,6-dibromo-3-chloro-4-fluoroaniline, the C-Cl stretching mode was identified. researchgate.net The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the region of 3400-3500 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectra of related halogenated anilines have been recorded to aid in the complete vibrational assignment of the fundamental modes. researchgate.nettsijournals.com

By analyzing the positions, intensities, and shapes of the vibrational bands, the presence of key functional groups such as the amine (NH₂), carbon-chlorine (C-Cl), carbon-fluorine (C-F), and carbon-iodine (C-I) bonds can be confirmed.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Their Assignments for Related Halogenated Anilines

| Vibrational Mode | 4-chloro-2-methylaniline (FT-IR) researchgate.net | 4-chloro-3-methylaniline (FT-IR) researchgate.net | 2,6-dibromo-3-chloro-4-fluoroaniline (Raman) researchgate.net |

|---|---|---|---|

| N-H stretch | - | - | - |

| C-Cl stretch | 628, 837 | - | 433, 387 |

This table presents data from similar compounds to illustrate typical frequency ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoresponse Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and its response to light. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Studies on related compounds like 3-chloro-4-fluoroaniline have shown fine photoresponse in the visible region. bohrium.com The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the non-bonding electrons of the nitrogen and halogen atoms. The position and intensity of these absorption maxima provide information about the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak, particularly the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine, would be characteristic.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular identity of this compound with high confidence.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the electronic and structural properties of molecules. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org DFT calculations have been widely applied to study the properties of aniline (B41778) and its derivatives. tsijournals.comresearchgate.net

By solving the Kohn-Sham equations, DFT can be used to predict various properties of this compound:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from crystallographic studies.

Electronic Properties: DFT can be used to calculate the energies of the HOMO and LUMO. chemrxiv.org The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netchemrxiv.org This information is valuable for predicting how the molecule will interact with other chemical species.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes. researchgate.net

Theoretical studies on similar molecules like m-fluoroaniline and m-iodoaniline have utilized DFT to investigate their structural and electronic characteristics. chemrxiv.orgresearchgate.net These computational approaches provide a powerful tool for understanding the fundamental properties of this compound at the molecular level.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoroaniline |

| 2,6-dibromo-3-chloro-4-fluoroaniline |

| m-fluoroaniline |

| m-iodoaniline |

| 3-chloro-5-fluoro-4-iodopyridine |

| 4-chloro-2-methylaniline |

| 4-chloro-3-methylaniline |

| Chlorine |

| Iodine |

Geometry Optimization and Determination of Equilibrium Structures

The initial and most crucial step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. For this compound, this process involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to find the set of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

The optimized geometry provides a clear picture of the spatial orientation of the chloro, fluoro, iodo, and amino functional groups attached to the benzene (B151609) ring. The interplay of steric and electronic effects of these substituents dictates the final, most stable conformation of the molecule. The results of such calculations are typically presented in a table format, detailing the key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | Value | | | | C-F | Value | | | | C-I | Value | | | | C-N | Value | | | | | | C-C-Cl | Value | | | | C-C-F | Value | | | | C-C-I | Value | | | | C-C-N | Value | | | | | H-N-C-C | Value | Note: The values in this table are placeholders and would be populated with data from a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. For this compound, the presence of electronegative halogen atoms and the electron-donating amino group will significantly influence the energies of these frontier orbitals. The analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

Electronic transitions, which are responsible for the absorption of light in the ultraviolet-visible (UV-Vis) spectrum, are primarily associated with the excitation of electrons from occupied orbitals to unoccupied orbitals, often from the HOMO to the LUMO. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict these electronic transitions and the corresponding absorption wavelengths.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be populated with data from a specific computational study.

Analysis of Charge Distribution and Identification of Reactive Centers

The distribution of electron density within a molecule is not uniform and plays a crucial role in determining its chemical behavior. An analysis of the charge distribution helps in identifying the electrophilic and nucleophilic centers within this compound. The presence of electronegative fluorine, chlorine, and iodine atoms, along with the nitrogen of the amino group, creates a complex electronic landscape. ossila.com

Methods such as Mulliken population analysis or Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) calculations, can be employed to assign partial charges to each atom in the molecule. Atoms with a significant negative charge are potential nucleophilic sites, prone to attack by electrophiles, while atoms with a positive charge are electrophilic sites, susceptible to attack by nucleophiles. The presence of both chlorine and fluorine substituents enables further functionalization through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution. ossila.com

Prediction of Vibrational and Electronic Spectra

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. The calculated vibrational frequencies correspond to the different modes of vibration of the atoms within the molecule, such as stretching, bending, and wagging. By comparing the predicted spectrum with an experimentally obtained one, it is possible to assign the observed spectral bands to specific molecular motions. This provides a powerful tool for the structural elucidation of the compound.

Similarly, as mentioned in the FMO analysis section, TD-DFT calculations can predict the electronic absorption spectrum. This provides information about the electronic transitions within the molecule and can be used to understand its photophysical properties.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Symmetric Stretch | Value |

| N-H | Asymmetric Stretch | Value |

| C-Cl | Stretch | Value |

| C-F | Stretch | Value |

| C-I | Stretch | Value |

Note: The values in this table are placeholders and would be populated with data from a specific computational study.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between filled and vacant orbitals within a molecule. This analysis provides a detailed picture of the bonding and delocalization of electron density. One of the key aspects revealed by NBO analysis is hyperconjugation, which involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty or partially filled antibonding orbital.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for understanding and predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the electronegative fluorine, chlorine, and iodine atoms, as well as the nitrogen atom of the amino group, indicating their potential as sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential.

Calculation of Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of the reactivity and stability of a molecule. Some of the key descriptors include:

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors, derived from conceptual DFT, provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Table 4: Calculated Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Value |

| Chemical Softness (S) | 1 / (2η) | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

Note: The values in this table are placeholders and would be populated with data from a specific computational study.

Investigation of Linear and Nonlinear Optical (NLO) Properties

There is no available research data from computational or experimental studies detailing the linear and nonlinear optical (NLO) properties of this compound. Such studies would typically involve quantum chemical calculations to determine parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate its potential for use in optical materials. While theoretical studies on the NLO properties of other organic molecules exist, these analyses have not been applied to this compound.

Thermodynamic Property Calculations

No specific computational studies on the thermodynamic properties of this compound were found. Thermodynamic calculations, usually performed using methods like Density Functional Theory (DFT), provide insight into a compound's stability, heat capacity, entropy, and enthalpy under various conditions. This information is fundamental for predicting its behavior in chemical reactions and for process optimization.

Determination of Ionization Energy Parameters (Vertical and Adiabatic)

Data regarding the vertical and adiabatic ionization energies of this compound are absent from the scientific literature. These parameters are crucial for understanding the molecule's electronic structure and its behavior in redox reactions. They are typically calculated using high-level quantum chemistry methods.

Quantum Chemical Topology (e.g., AIM, RDG) for Intra- and Intermolecular Interactions

There are no published studies employing Quantum Theory of Atoms in Molecules (AIM) or Reduced Density Gradient (RDG) analysis for this compound. These computational techniques are used to visualize and quantify weak interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's supramolecular chemistry and crystal packing.

Computational Modeling of Reaction Mechanisms (e.g., nucleophilic aromatic ipso-substitution)

While the concept of nucleophilic aromatic ipso-substitution is a known reaction pathway for halogenated aromatic compounds, no computational models specifically detailing this mechanism for this compound have been reported. Such modeling would elucidate the reaction kinetics, transition states, and energy profiles, providing valuable information for synthetic chemists looking to modify the molecule at a specific halogen-substituted position. The reactivity of related compounds suggests that the iodine atom would be the most likely site for such a substitution due to the weaker C-I bond compared to C-Cl and C-F bonds.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The utility of halogenated anilines as versatile building blocks is well-established in organic synthesis. The presence of chlorine and fluorine substituents allows for functionalization through methods like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution. The iodine atom, being the most reactive of the halogens in such coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), provides a specific site for introducing molecular complexity. The amino group can be readily transformed or used to direct subsequent reactions.

Compounds with similar structures, such as 3-chloro-4-iodoaniline (B146847), are recognized as activated synthetic chemicals used in preparing a variety of other compounds. biosynth.com The different halogens on 3-Chloro-5-fluoro-4-iodoaniline allow for selective, stepwise reactions, enabling chemists to build complex molecules with high precision. This controlled reactivity is crucial for developing sophisticated molecular architectures required for modern materials and medicines.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Halogenated anilines are critical chemical compounds, or intermediates, used in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com These intermediates are fundamental building blocks in the multi-step processes of drug manufacturing. The quality and specific structure of these precursors significantly influence the efficacy and safety of the final pharmaceutical product. pharmanoble.com The unique substitution pattern of this compound makes it a highly promising candidate for the development of novel APIs.

Table 1: Applications of Related Halogenated Anilines in Pharmaceutical Research

| Precursor Compound | Application Area | Specific Target/Product Class | Source(s) |

| 3-Chloro-5-fluoroaniline (B1302006) | Antiviral | Influenza A H1N1 virus inhibitors | |

| 3-Chloro-5-fluoroaniline | Anti-inflammatory | Glucocorticoid receptor agonists | |

| 4-Fluoro-3-chloroaniline | Antimicrobial | Fluoro benzothiazole (B30560) derivatives | psu.edu |

| 3-Chloro-4-fluoroaniline (B193440) | Antibiotic | Norfloxacin, Ciprofloxacin | google.com |

The introduction of fluorine into a molecule is a well-known strategy in medicinal chemistry to enhance biological activity, largely due to fluorine's high electronegativity and its ability to increase lipid solubility. Research has demonstrated the synthesis of fluorobenzothiazole derivatives from precursors like 4-fluoro-3-chloroaniline, which were then evaluated for their antimicrobial activity. psu.edu The study highlights that incorporating both fluorine and a thiadiazole moiety can lead to synergistic effects and the creation of potent bioactive molecules. psu.edu This underscores the potential of this compound as a starting material for new classes of antimicrobial agents.

Structurally related compounds are extensively used in creating antiviral APIs. For instance, 3-chloro-5-fluoroaniline is a key building block for synthesizing antiviral compounds that target the influenza A H1N1 virus. Furthermore, other API intermediates like 6-Methyluracil serve as precursors for fluorouracil derivatives, which are used in anticancer therapies but share synthetic principles with other fluorinated compounds. pharmanoble.com The halogenated structure of this compound makes it a prime candidate for research into new antiviral agents, including potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The synthesis of potent anti-inflammatory agents has also utilized similar halogenated anilines. Specifically, 3-chloro-5-fluoroaniline is a starting material in the synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists. The process involves a Skraup reaction, demonstrating how the aniline (B41778) core can be elaborated into more complex, biologically active scaffolds. This established synthetic route suggests a clear potential application for this compound in developing new anti-inflammatory drugs.

The development of enzyme inhibitors is another critical area of pharmaceutical research. While direct synthesis from this compound is not widely documented, related halogenated phenylalaninate compounds serve as intermediates for enzyme inhibitors and peptide-based APIs. pharmanoble.com Given that many enzyme inhibitors target specific interactions within a protein's active site, the ability to precisely functionalize a small molecule scaffold is paramount. The distinct reactive sites on this compound provide an excellent platform for creating libraries of compounds to screen for enzyme inhibition, including against targets like cytochrome P450 enzymes.

Relevance in Agrochemical Synthesis (e.g., herbicides, pesticides)

The utility of halogenated anilines extends beyond pharmaceuticals into the agrochemical sector. The compound 3-chloro-4-fluoroaniline is an important intermediate for producing fluorinated herbicides and sterilants. google.com The introduction of fluorine and chlorine atoms is a common strategy in the design of effective pesticides and herbicides. psu.edugoogle.com The robust chemical nature of the carbon-fluorine bond often imparts desired properties of stability and persistence. Therefore, this compound represents a valuable precursor for developing new, potentially more effective or selective agrochemicals.

Application in the Synthesis of Dyes

While specific examples of dyes synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are found in various classes of synthetic dyes. The anilino core is a common feature in many chromophores. The presence of multiple halogen substituents can be exploited to tune the color of the dye and to enhance properties such as lightfastness and chemical resistance. The amine group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and commercially important class of colorants.

Utilization as a Precursor to Other Polyhalogenated Aromatic Compounds

This compound serves as an important precursor for the synthesis of other, more complex polyhalogenated aromatic compounds. The reactivity of the iodine atom, in particular, makes it a key site for modification. Through reactions like the Suzuki coupling, the iodo group can be replaced with a wide variety of organic substituents, allowing for the construction of intricate molecular architectures. This makes the compound a valuable starting material for the synthesis of agrochemicals, pharmaceuticals, and materials with specific electronic or optical properties.

Applications in Materials Science

Monomer and Building Block for Advanced Polymer Synthesis

There is no available scientific literature detailing the use of 3-Chloro-5-fluoro-4-iodoaniline as a monomer in the synthesis of advanced polymers. While aniline (B41778) and its various halogenated derivatives are known to be precursors for polymers like polyaniline, specific studies involving the polymerization of this compound have not been published.

Due to the absence of research on polymers synthesized from this compound, there is no data on its potential to modulate thermal stability and mechanical strength. In related research, the incorporation of fluorine atoms into polyaniline backbones, using monomers like 3-fluoroaniline, has been shown to enhance thermal stability due to the strength of the C-F bond. However, no such studies have been conducted with the title compound.

The potential of this compound in electronic materials and protective coatings remains unexplored. While the halogen substituents could theoretically influence properties like conductivity, dielectric constant, and hydrophobicity, no experimental studies have been published to validate these possibilities.

Preparation of Functionalized Graphene Oxide Derivatives

There are no documented methods for the preparation of functionalized graphene oxide derivatives using this compound. Research on functionalized graphene oxide often involves compounds with amine groups that can react with the oxygen-containing functional groups on the graphene oxide surface. While this compound possesses an amine group, its specific use for this purpose has not been reported in the scientific literature.

Development of Non-Linear Optical (NLO) Materials

While there is general interest in halogenated anilines for non-linear optical (NLO) materials, specific research on this compound is not available. ccsenet.orgbohrium.comresearchgate.netresearchgate.net Theoretical and experimental studies have been conducted on other halogenated aniline derivatives, suggesting that the introduction of halogens can influence the second and third-order hyperpolarizabilities, which are key parameters for NLO materials. ccsenet.orgresearchgate.net However, without specific studies on this compound, its NLO properties remain a matter of speculation.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional multi-step syntheses of polysubstituted anilines are often resource-intensive and can generate significant waste. The future of synthesizing 3-Chloro-5-fluoro-4-iodoaniline will undoubtedly focus on the development of more sustainable and efficient methods.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as nitroreductases, for the reduction of aromatic nitro compounds to anilines offers a green alternative to conventional methods that often rely on heavy metal catalysts and harsh reaction conditions. sigmaaldrich.com This approach proceeds with high chemoselectivity, which is particularly advantageous for a molecule with multiple reactive halogen substituents. sigmaaldrich.com Another area of exploration is microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce the need for organic solvents in the synthesis of anilines from aryl halides. bldpharm.com The development of microwave-assisted protocols for the amination of precursors to this compound could offer a more environmentally friendly and efficient synthetic route.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. synquestlabs.com Visible-light-driven reactions can facilitate challenging transformations under mild conditions. Research into photocatalytic methods for the introduction of the amine group or the selective halogenation of an aniline (B41778) precursor could lead to more sustainable pathways for producing this compound. iscientific.org

Development of Advanced Catalytic Systems for Targeted Functionalization

The three distinct halogen atoms on the aniline ring of this compound present a unique platform for selective functionalization. The development of advanced catalytic systems will be crucial for unlocking the full synthetic potential of this molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer significant opportunities for the targeted functionalization of halogenated anilines. nih.gov Research into developing ligands that can precisely control the regioselectivity of these reactions will be paramount. For instance, specialized S,O-ligands have shown promise in directing the para-selective C-H olefination of aniline derivatives. apolloscientific.co.uk Adapting such catalytic systems to selectively activate one of the C-X bonds (C-Cl, C-F, or C-I) in this compound would enable the introduction of a wide array of substituents, leading to novel derivatives with tailored properties.

Moreover, the development of cooperative catalytic systems , where two or more catalysts work in concert, is a rapidly growing field. youtube.com For example, the combination of palladium and photoredox catalysis has enabled the enantioselective α-allylation of anilines. acs.org Applying such dual catalytic approaches to this compound could open up new avenues for creating complex and chiral molecules for applications in medicinal chemistry and materials science. The use of transition-metal-free catalysts, such as hypervalent iodine reagents, also presents a greener approach to arylation reactions. mdpi.com

Integration of Machine Learning and AI in Predictive Chemical Synthesis and Property Design

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of new derivatives of this compound before they are even synthesized. sigmaaldrich.combldpharm.com By inputting the molecular structure, these models can estimate properties such as solubility, toxicity, and potential bioactivity. sigmaaldrich.combldpharm.com This allows chemists to prioritize the synthesis of compounds with the most promising profiles, thereby streamlining the drug discovery and materials development process. The development of user-friendly applications for these predictions is also an emerging trend. sigmaaldrich.com

Accelerating Materials Discovery: AI can guide the high-throughput synthesis and screening of new materials derived from this compound. By learning from experimental data, machine learning models can predict which modifications to the parent molecule are most likely to lead to materials with desired properties, such as those for clean energy applications.

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique electronic and structural features of this compound make it a promising building block for a variety of emerging applications.

Medicinal Chemistry: Halogenated anilines are important scaffolds in drug discovery. nih.gov The specific substitution pattern of this compound could be exploited to design novel inhibitors of biological targets. For instance, related substituted anilines have been investigated as anti-psychotic drugs. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of a molecule's interaction with a protein binding site, potentially leading to more potent and selective therapeutics.

Materials Science: Polyaniline and its derivatives are known for their conductive properties. The incorporation of heavy atoms like iodine into aniline-based polymers can influence their electronic and optical properties. Derivatives of this compound could be explored as monomers for the synthesis of novel conductive polymers with applications in sensors, electronic devices, and anti-corrosion coatings. The development of green synthesis methods for such polymers is also an active area of research.

Agrochemicals: Many modern herbicides and fungicides contain halogenated aromatic moieties. The specific combination of halogens in this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. How to address discrepancies between theoretical and experimental yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.